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Compound of Interest

Compound Name: Propyl octanoate

Cat. No.: B1197341 Get Quote

A definitive guide to the structural verification of propyl octanoate using 1H and 13C Nuclear

Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with

related esters, detailed experimental protocols, and visual representations of the molecular

structure and analytical workflow.

Propyl octanoate is an ester recognized for its fruity fragrance and is utilized in the flavor and

fragrance industry. Accurate structural confirmation is paramount for quality control and

research applications. This guide details the use of 1H and 13C NMR spectroscopy as a

powerful and conclusive technique for the structural elucidation of propyl octanoate. By

comparing its spectral data with those of analogous esters, ethyl octanoate and butyl

octanoate, we provide a comprehensive framework for unambiguous identification.

Comparative NMR Data Analysis
The structural integrity of propyl octanoate can be unequivocally confirmed by analyzing the

chemical shifts, multiplicities, and integration of its proton (¹H) and carbon (¹³C) NMR spectra.

Below is a detailed comparison of the NMR data for propyl octanoate with its structural

analogs, ethyl octanoate and butyl octanoate. The data was acquired in deuterated chloroform

(CDCl₃).

1H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons in a molecule.
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Assignment Propyl Octanoate Ethyl Octanoate Butyl Octanoate

Chemical Shift (δ)

ppm

Chemical Shift (δ)

ppm

Chemical Shift (δ)

ppm

O-CH₂- 4.01-4.04 (t) 4.08-4.16 (q) 4.00-4.07 (t)

-C(=O)-CH₂- 2.27-2.31 (t) 2.20-2.29 (t) 2.21-2.29 (t)

-O-CH₂-CH₂- 1.64-1.69 (sextet) - 1.55-1.62 (quintet)

-C(=O)-CH₂-CH₂- 1.59-1.62 (quintet) 1.55-1.62 (quintet) 1.55-1.62 (quintet)

-(CH₂)₄- 1.27-1.33 (m) 1.25-1.33 (m) 1.29-1.36 (m)

-CH₂-CH₃ (Ester) 0.92-0.96 (t) 1.25 (t) 0.92-0.94 (t)

-CH₂-CH₃ (Alkyl) 0.86-0.89 (t) 0.88 (t) 0.88 (t)

Data sourced from PubChem.[1][2][3]

13C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic

nature.
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Assignment Propyl Octanoate Ethyl Octanoate Butyl Octanoate

Chemical Shift (δ)

ppm

Chemical Shift (δ)

ppm

Chemical Shift (δ)

ppm

-C=O 174.01 173.80 173.96

-O-CH₂- 65.84 60.13 64.12

-C(=O)-CH₂- 34.44 34.45 34.47

-O-CH₂-CH₂- 22.06 - 30.86

-C(=O)-(CH₂)₅-CH₂- 31.70 31.80 31.79

-C(=O)-CH₂-CH₂- 25.07 25.11 25.13

-C(=O)-(CH₂)₂-CH₂- 29.16 29.24 29.22

-C(=O)-(CH₂)₃-CH₂- 28.96 29.07 29.04

-CH₂-CH₃ (Ester) 10.41 14.31 19.26

-CH₂-CH₃ (Alkyl) 14.06 14.10 14.09

-O-CH₂-CH₂-CH₂- - - 13.75

Data sourced from PubChem.[1][2][3]

Visualizing Molecular Structure and Analytical
Workflow
To further clarify the structural assignments and the overall analytical process, the following

diagrams are provided.
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Propyl Octanoate Structure with NMR Assignments
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Caption: Propyl Octanoate Structure with Key NMR Shifts.

Workflow for NMR-based Structure Confirmation

Sample Preparation Data Acquisition Data Analysis Conclusion

Dissolve 5-25 mg (1H) or 50-100 mg (13C) of Propyl Octanoate in ~0.6 mL CDCl3

Filter solution into a clean 5 mm NMR tube

Insert sample into NMR spectrometer

Lock on deuterium signal and shim the magnetic field

Acquire 1H and 13C NMR spectra

Process raw data (Fourier transform, phase correction, baseline correction)

Analyze chemical shifts, multiplicities, and integrations

Compare experimental data with literature values and alternative structures
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Caption: Workflow for NMR Structure Confirmation.

Experimental Protocols
Adherence to standardized experimental procedures is critical for obtaining high-quality,

reproducible NMR data.

Sample Preparation
Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of propyl octanoate.[4][5][6] For

¹³C NMR, a higher concentration is required, typically 50-100 mg, to achieve an adequate

signal-to-noise ratio in a reasonable timeframe.[6][7]

Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃). The

volume of the solvent should be sufficient to create a column of approximately 4-5 cm in a

standard 5 mm NMR tube (typically 0.5-0.6 mL).[5][7]

Dissolution and Filtration: Ensure the sample is completely dissolved in the deuterated

solvent. If any particulate matter is present, the solution must be filtered through a pipette

with a small cotton or glass wool plug to prevent distortion of the magnetic field homogeneity.

[4][5]

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be

added as an internal standard (δ = 0.00 ppm).[7] Alternatively, the residual solvent signal can

be used for calibration (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[7][8]

NMR Data Acquisition
Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer.

The data presented here was obtained on instruments operating at frequencies of 400 MHz

for ¹H and 100.40 MHz for ¹³C.[1]

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium

signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which

is crucial for obtaining sharp spectral lines.[7]

¹H NMR Acquisition Parameters:
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Pulse Angle: 30-90°

Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this

concentration.[7]

Relaxation Delay (D1): 1-2 seconds.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment with proton decoupling is typically

used.

Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic

ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[7]

This comprehensive guide demonstrates that 1H and 13C NMR spectroscopy, when combined

with a comparative analysis and standardized protocols, provides an unambiguous method for

the structural confirmation of propyl octanoate, ensuring its identity and purity for various

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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